molecular formula C8H11Br B6243886 1-(bromomethyl)-3-cyclopropylidenecyclobutane CAS No. 2624136-13-4

1-(bromomethyl)-3-cyclopropylidenecyclobutane

Cat. No.: B6243886
CAS No.: 2624136-13-4
M. Wt: 187.1
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Description

1-(Bromomethyl)-3-cyclopropylidenecyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclopropylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3-cyclopropylidenecyclobutane typically involves the bromination of cyclopropylidene derivatives. One common method includes the reaction of cyclopropylidene with bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane . The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the π bond in the cyclopropylidene ring, leading to the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-cyclopropylidenecyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropylidene derivatives with hydrogen or other reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of cyclopropylidene derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-cyclopropylidenecyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-cyclopropylidenecyclobutane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving electrophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-cyclopropylidenecyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Iodomethyl)-3-cyclopropylidenecyclobutane: Similar structure but with an iodomethyl group.

    1-(Hydroxymethyl)-3-cyclopropylidenecyclobutane: Similar structure but with a hydroxymethyl group.

Uniqueness

1-(Bromomethyl)-3-cyclopropylidenecyclobutane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

2624136-13-4

Molecular Formula

C8H11Br

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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